An In-depth Technical Guide to 3-Aminofluoranthene
An In-depth Technical Guide to 3-Aminofluoranthene
CAS Number: 2693-46-1
Abstract
This technical guide provides a comprehensive overview of 3-Aminofluoranthene, a polycyclic aromatic amine derived from fluoranthene. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document details the chemical and physical properties, synthesis, analytical methodologies, biological activity, and safety considerations associated with this compound. As a known mutagen that requires metabolic activation, understanding its properties and biological interactions is critical for its application in research and for assessing its environmental and health impacts.
Chemical and Physical Properties
3-Aminofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fluoranthene backbone with an amino group substituent.[1] It typically appears as a white to amber powder or crystalline solid at room temperature.[1][2] Its conjugated system imparts fluorescent properties, making it a subject of interest for applications such as fluorescent probes and in organic electronics.[1]
Quantitative Data Summary
The key physical and chemical properties of 3-Aminofluoranthene are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2693-46-1 | [2] |
| Molecular Formula | C₁₆H₁₁N | [2] |
| Molecular Weight | 217.27 g/mol | [] |
| Melting Point | 115-117 °C | [] |
| Boiling Point | 440.8 °C at 760 mmHg | [] |
| Density | 1.322 g/cm³ | [] |
| Appearance | White to Amber Powder/Crystal | [2] |
| UV max (in H₂O) | 406 nm | [4] |
| InChI Key | VHGJAFIHUSTRGB-UHFFFAOYSA-N | [1] |
Synthesis
General Synthesis Pathway
The synthesis can be conceptualized as a two-step process starting from fluoranthene:
-
Nitration of Fluoranthene: Fluoranthene is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding 3-nitrofluoranthene.
-
Reduction of 3-Nitrofluoranthene: The nitro group of 3-nitrofluoranthene is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation.
Below is a diagram illustrating this general synthetic logic.
Experimental Protocols
Analytical Methods
The analysis of 3-Aminofluoranthene, particularly in complex matrices, typically involves chromatographic techniques coupled with sensitive detectors.
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 3-Aminofluoranthene.[5]
-
Sample Preparation: Samples (e.g., environmental extracts, biological tissues) are first extracted with a suitable organic solvent (e.g., dichloromethane or hexane). The extract is then concentrated and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization: To improve volatility and chromatographic performance, the amino group can be derivatized. A common method is acylation.[6]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is employed, starting at a lower temperature (e.g., 60-80 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure elution of the analyte.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of 3-Aminofluoranthene (m/z 217).[2]
-
HPLC is well-suited for the analysis of less volatile or thermally labile compounds.
-
Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up.
-
Derivatization: Pre-column derivatization is often necessary for sensitive detection, especially with fluorescence detectors. Reagents like o-phthalaldehyde (OPA) or fluorescamine can be used to form highly fluorescent derivatives.[7][8]
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Detector: A fluorescence detector is ideal due to the native fluorescence of the molecule and its derivatives, offering high sensitivity and selectivity.[7] UV detection is also possible.[9]
-
General Experimental Workflow for Analysis
The following diagram outlines a typical workflow for the analysis of 3-Aminofluoranthene in an environmental or biological sample.
Biological Activity and Toxicology
3-Aminofluoranthene is of significant toxicological interest as it has been shown to be mutagenic.[10][11] Like many PAHs and their derivatives, its toxicity is not direct but requires metabolic activation to exert its genotoxic effects.
Metabolic Activation and Mutagenicity
Studies have demonstrated that 3-Aminofluoranthene is mutagenic in bacterial assays (Ames test) and in mammalian cells, such as Chinese hamster V79 cells, where it induces mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene locus.[10][11][12] This mutagenicity is dependent on metabolic activation by liver enzyme fractions (S9 or S100).[10][11]
The activation pathway is believed to involve a sequence of enzymatic reactions. The parent compound, an aromatic amine, is thought to undergo N-hydroxylation mediated by cytochrome P450 enzymes to form a hydroxylamine. This intermediate can then be further activated, for instance by O-acetylation, to form a reactive nitrenium ion. This highly electrophilic species can then readily form covalent adducts with DNA, leading to mutations if not repaired.[10][11]
Signaling Pathway Diagram: Metabolic Activation
The diagram below illustrates the proposed metabolic pathway for the activation of 3-Aminofluoranthene to a DNA-reactive species.
Applications
Despite its toxicity, the unique properties of 3-Aminofluoranthene lend it to specific research applications:
-
Fluorescent Probes: Its inherent fluorescence makes it a candidate for developing fluorescent probes for various analytical and biological applications.[1][4]
-
Material Science: As a polycyclic aromatic compound, it has potential uses in the development of organic electronic materials.[1]
-
Toxicology Research: It serves as a model compound for studying the mechanisms of mutagenicity and carcinogenicity of aromatic amines.[10][11]
-
Environmental Standard: It is used as an analytical standard for the detection and quantification of PAHs and their derivatives in environmental samples.
Safety and Handling
3-Aminofluoranthene should be handled with extreme caution due to its toxicological profile.
-
Hazard Classification: It is classified as harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
References
- 1. CAS 2693-46-1: 3-Aminofluoranthene | CymitQuimica [cymitquimica.com]
- 2. 3-Aminofluoranthene | C16H11N | CID 17599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-AMINOFLUORANTHENE | 2693-46-1 [chemicalbook.com]
- 5. emerypharma.com [emerypharma.com]
- 6. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. agilent.com [agilent.com]
- 9. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation of the mutagenicity and antimutagenicity of forty-two 3-substituted flavones in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
